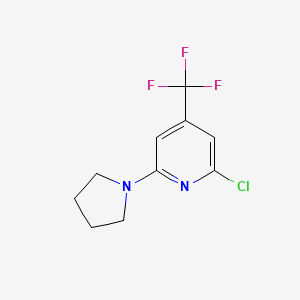
2-Chloro-6-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2-Chloro-6-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C10H10ClF3N2 and its molecular weight is 250.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Chloro-6-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound possesses a range of biological activities, including:
- Antimicrobial Activity : Exhibits significant antibacterial properties against various strains.
- Cytotoxic Effects : Shows potential in inducing apoptosis in cancer cell lines.
- Enzyme Inhibition : Acts as an inhibitor for certain enzymes, which may be useful in treating diseases related to enzyme dysregulation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial activity of compounds related to pyridine derivatives. For instance, derivatives with similar structures have shown effective Minimum Inhibitory Concentration (MIC) values against pathogens such as Staphylococcus aureus and Escherichia coli. The MIC values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating strong antibacterial potential .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Pyrrole Benzamide Derivative | 3.12 - 12.5 | Staphylococcus aureus, Escherichia coli |
Cytotoxic Effects
In vitro studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. The mechanism involves the induction of apoptosis, with studies indicating a significant increase in late apoptotic cells upon treatment.
Case Study: Apoptosis Induction
A study involving cancer cell lines A549 and HCT116 revealed that treatment with similar pyridine derivatives resulted in:
- Late Apoptosis : Up to 82% in A549 cells.
- Early Apoptosis : Significant percentages observed, indicating the compound's role in cell cycle arrest and apoptosis induction.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in the context of diseases where enzyme activity is dysregulated. Research indicates that similar pyridine-based compounds can inhibit enzymes involved in metabolic pathways critical for disease progression.
Propriétés
IUPAC Name |
2-chloro-6-pyrrolidin-1-yl-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2/c11-8-5-7(10(12,13)14)6-9(15-8)16-3-1-2-4-16/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHIKCCJOGKVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















